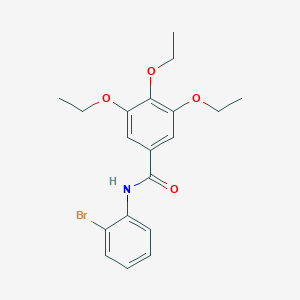
N-(2-bromophenyl)-3,4,5-triethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromophenyl)-3,4,5-triethoxybenzamide, also known as BPTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPTB belongs to the class of compounds known as benzamides, which have been found to exhibit a range of biological activities, including antipsychotic, anti-inflammatory, and analgesic properties.
作用機序
The mechanism of action of N-(2-bromophenyl)-3,4,5-triethoxybenzamide involves its binding to the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesocorticolimbic system of the brain. By blocking the activity of this receptor, N-(2-bromophenyl)-3,4,5-triethoxybenzamide can modulate the release of dopamine, a neurotransmitter that is involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-bromophenyl)-3,4,5-triethoxybenzamide are primarily related to its activity as a dopamine D3 receptor antagonist. By blocking the activity of this receptor, N-(2-bromophenyl)-3,4,5-triethoxybenzamide can modulate the release of dopamine, which can lead to changes in behavior and mood. N-(2-bromophenyl)-3,4,5-triethoxybenzamide has been found to exhibit antipsychotic, anti-inflammatory, and analgesic properties, making it a potential therapeutic agent for various neuropsychiatric and inflammatory disorders.
実験室実験の利点と制限
One of the primary advantages of using N-(2-bromophenyl)-3,4,5-triethoxybenzamide in lab experiments is its well-established synthesis method, which allows for the compound to be easily synthesized in large quantities. N-(2-bromophenyl)-3,4,5-triethoxybenzamide has also been found to exhibit high selectivity and potency for the dopamine D3 receptor, making it a valuable tool for studying the role of this receptor in various biological processes. However, one of the limitations of using N-(2-bromophenyl)-3,4,5-triethoxybenzamide in lab experiments is its potential toxicity, which can limit its use in certain in vivo studies.
将来の方向性
There are several future directions for the scientific research of N-(2-bromophenyl)-3,4,5-triethoxybenzamide. One potential direction is the development of N-(2-bromophenyl)-3,4,5-triethoxybenzamide-based therapeutics for the treatment of neuropsychiatric disorders, including schizophrenia and drug addiction. Another direction is the investigation of the biochemical and physiological effects of N-(2-bromophenyl)-3,4,5-triethoxybenzamide on other biological systems, including the immune system and the cardiovascular system. Additionally, further studies are needed to investigate the potential toxicity of N-(2-bromophenyl)-3,4,5-triethoxybenzamide and its long-term effects on biological systems.
合成法
The synthesis of N-(2-bromophenyl)-3,4,5-triethoxybenzamide involves the reaction of 2-bromophenylamine with 3,4,5-triethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain N-(2-bromophenyl)-3,4,5-triethoxybenzamide in its pure form. The synthesis method of N-(2-bromophenyl)-3,4,5-triethoxybenzamide has been well-established, and the compound can be easily synthesized in large quantities.
科学的研究の応用
N-(2-bromophenyl)-3,4,5-triethoxybenzamide has been found to exhibit a range of biological activities, making it a promising compound for scientific research. One of the primary research applications of N-(2-bromophenyl)-3,4,5-triethoxybenzamide is in the field of neuroscience, where it has been found to act as a potent and selective antagonist of the dopamine D3 receptor. This property makes N-(2-bromophenyl)-3,4,5-triethoxybenzamide a potential therapeutic agent for the treatment of various neuropsychiatric disorders, including schizophrenia and drug addiction.
特性
CAS番号 |
6112-23-8 |
|---|---|
製品名 |
N-(2-bromophenyl)-3,4,5-triethoxybenzamide |
分子式 |
C19H22BrNO4 |
分子量 |
408.3 g/mol |
IUPAC名 |
N-(2-bromophenyl)-3,4,5-triethoxybenzamide |
InChI |
InChI=1S/C19H22BrNO4/c1-4-23-16-11-13(12-17(24-5-2)18(16)25-6-3)19(22)21-15-10-8-7-9-14(15)20/h7-12H,4-6H2,1-3H3,(H,21,22) |
InChIキー |
JCRFZBNWCJFUSP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC=C2Br |
正規SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione](/img/structure/B185919.png)












